molecular formula C4H8O3 B017582 2-Methoxy-1,3-dioxolane CAS No. 19693-75-5

2-Methoxy-1,3-dioxolane

Cat. No.: B017582
CAS No.: 19693-75-5
M. Wt: 104.1 g/mol
InChI Key: VRAYTNFBRROPJU-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-dioxolane is an organic compound with the molecular formula C4H8O3. It is a colorless liquid with a pleasant odor and is known for its stability and solubility in water and various organic solvents. This compound is a member of the dioxolane family, which are cyclic acetals commonly used in organic synthesis and as solvents.

Mechanism of Action

Target of Action

It has been shown to react with silylated thymine and trimethylsilyl triflate

Mode of Action

It has been shown to react with silylated thymine and trimethylsilyl triflate to give the acyclic formate ester 1-[2-(formyloxy)ethyl]thymine rather than 1-(1,3-dioxolan-2-yl)thymine . This suggests that the compound may act as a reagent in organic synthesis, particularly in the formation of formate esters.

Biochemical Pathways

Its reaction with silylated thymine and trimethylsilyl triflate suggests that it may be involved in the synthesis of formate esters

Pharmacokinetics

Its molecular weight of 1041045 suggests that it may have good bioavailability due to its relatively small size

Result of Action

Its ability to react with silylated thymine and trimethylsilyl triflate to form formate esters suggests that it may have potential applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of acetone with ethylene glycol in the presence of a dehydrating agent such as dimethyldichlorosilane . This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or LDA in tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

2-Methoxy-1,3-dioxolane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-1,3-dioxolane is unique due to its methoxy group, which enhances its solubility in both water and organic solvents. This property makes it a versatile compound in various chemical and industrial applications .

Properties

IUPAC Name

2-methoxy-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAYTNFBRROPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173362
Record name 2-Methoxy-1,3-dioxolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19693-75-5
Record name 2-Methoxy-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19693-75-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-1,3-dioxolane
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Record name 2-Methoxy-1,3-dioxolane
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Record name 2-methoxy-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-methoxy-1,3-dioxolane?

A1: this compound has the molecular formula C4H8O3 and a molecular weight of 104.12 g/mol []. Key spectroscopic data include: * Boiling Point: 129 °C []* Density: 1.092 g cm-3 []* Solubility: Soluble in alcohol, acetone, THF, CH2Cl2 []

Q2: How is this compound typically used in organic synthesis?

A2: this compound is primarily employed as a mild acetalization agent and as a protected formyl group synthon []. For instance, it can react with silylated nucleobases to yield [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, demonstrating its utility in synthesizing novel nucleoside analogs [, ].

Q3: Can you explain the reaction of this compound with glycerol and its significance?

A3: This reaction leads to the formation of 4-(dimethoxymethoxy)methyl)-2-methoxy-1,3-dioxolane []. This glycerol-based orthoester is significant because it represents a valuable pathway for glycerol valorization, converting glycerol into useful chemical intermediates.

Q4: What catalytic systems have proven effective in facilitating the reaction between this compound and glycerol?

A4: Both Brønsted and Lewis acid catalysts have demonstrated the ability to accelerate the reaction equilibrium between this compound and glycerol []. Specifically, Brønsted acidic ionic liquids such as BSMImHSO4 and BSMImBr have been identified as highly effective catalysts for promoting this reaction [].

Q5: How does the structure of this compound derivatives influence their reactivity in acylation reactions?

A5: The stereochemistry of this compound derivatives significantly impacts their reactivity in acylation reactions, particularly with silyl enol ethers [, ]. Research has shown that while both Z and E silyl enol ethers react with chiral orthoesters derived from this compound, the stereoselectivity of the reaction differs [, ]. Z isomers result in a 1:1 ratio of diastereoisomeric monoprotected 1,3-diketones, whereas E isomers yield excellent stereoselectivity [, ]. This highlights the importance of controlling the double bond configuration in these reactions.

Q6: Has this compound been investigated in computational chemistry studies?

A6: Yes, this compound has been the subject of various computational chemistry investigations []. Researchers have utilized density functional theory (DFT) calculations to explore its vibrational spectroscopic properties, electronic structure, and thermodynamic properties [].

Q7: Are there any established analytical methods for the detection and quantification of this compound?

A7: this compound can be analyzed using techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy [, , , ]. Its presence in complex mixtures, such as distilled liquors, has been identified and quantified using headspace-solid-phase microextraction (HS-SPME) coupled with GC-mass spectrometry (GC-MS) [].

Q8: What are the safety considerations and handling precautions associated with this compound?

A9: this compound is a flammable liquid and should be handled with care []. It is moisture-sensitive and incompatible with oxidizing agents and strong acids []. Proper safety precautions, including the use of personal protective equipment and handling in a well-ventilated area, should be followed.

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